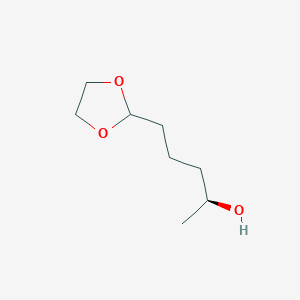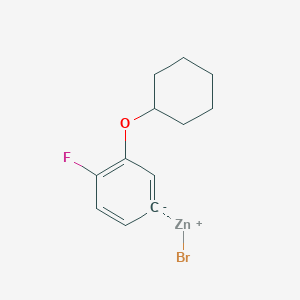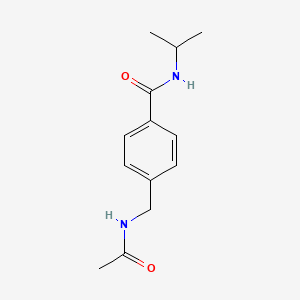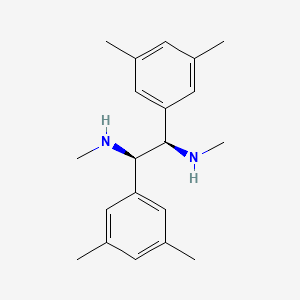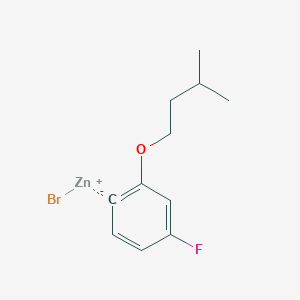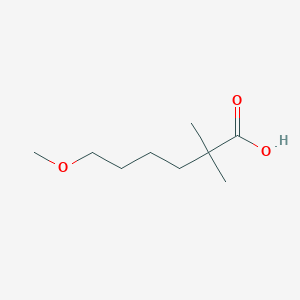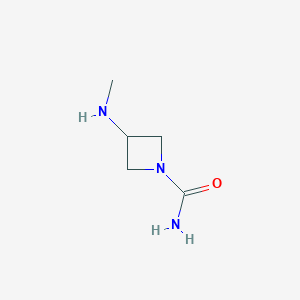
1,5-Dihydroxy-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxypentan-2-one: is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups positioned at the first and fifth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dihydroxypentan-2-one can be synthesized through several methods. One common approach involves the oxidation of 1,5-pentanediol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,5-dihydroxypentan-2-one may involve the catalytic oxidation of 1,5-pentanediol using a metal catalyst such as platinum or palladium . This method offers higher yields and better control over the reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce .
Reduction: Reduction of the ketone group can yield .
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 1,5-Pentanedione.
Reduction: 1,5-Pentanediol.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
1,5-Dihydroxypentan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Biochemistry: It is used in the study of enzyme-catalyzed reactions involving ketones and hydroxyl groups.
Industrial Chemistry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-dihydroxypentan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: Similar structure but lacks the ketone group.
1,5-Pentanedione: Similar structure but lacks the hydroxyl groups.
2,5-Hexanedione: Similar structure with an additional carbon atom.
Uniqueness
1,5-Dihydroxypentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C5H10O3 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
1,5-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c6-3-1-2-5(8)4-7/h6-7H,1-4H2 |
Clé InChI |
XROYCWZMPOOEDP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
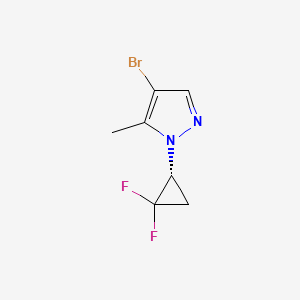
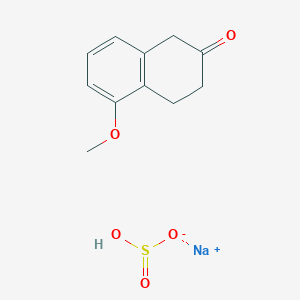

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
